molecular formula C7H4BF2NO2 B3116850 (4-Cyano-2,6-difluorophenyl)boronic acid CAS No. 2199440-52-1

(4-Cyano-2,6-difluorophenyl)boronic acid

Cat. No. B3116850
CAS RN: 2199440-52-1
M. Wt: 182.92 g/mol
InChI Key: WABHFLPVEUGDMT-UHFFFAOYSA-N
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Description

“(4-Cyano-2,6-difluorophenyl)boronic acid” is a boronic acid derivative. It has a molecular formula of C7H4BF2NO2, an average mass of 182.920 Da, and a monoisotopic mass of 183.030319 Da .


Synthesis Analysis

Boronic acids, including “this compound”, are commonly used in Suzuki-Miyaura cross-coupling reactions . The preparation of compounds with this chemical group is relatively simple and well known .


Molecular Structure Analysis

The molecular structure of “this compound” is essentially planar . This indicates electronic delocalization between the dihydroxyboryl group and the aromatic ring .


Chemical Reactions Analysis

Boronic acids, such as “this compound”, have been used in various chemical reactions. For example, they have been used in Suzuki-Miyaura cross-coupling reactions with aryl and heteroaryl halides .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 182.92 g/mol . It has 2 hydrogen bond donors and 5 hydrogen bond acceptors . Its exact mass is 183.0303149 g/mol, and its monoisotopic mass is 183.0303149 g/mol .

Scientific Research Applications

Organic Synthesis and Catalysis

(4-Cyano-2,6-difluorophenyl)boronic acid serves as a crucial intermediate in organic synthesis. For instance, it has been utilized in one-pot synthesis methods for creating complex organic compounds, such as 6-(2,4-difluorophenyl)nicotinamide, which has applications in ligand materials for blue phosphorescent OLED dopants (Zhou Yuyan, 2014). Additionally, diarylpalladium complexes with a cis structure can be formed through transmetalation of arylboronic acids with an aryliodopalladium complex, leading to the production of unsymmetrical biaryls (K. Osakada, Hiroyuki Onodera, Y. Nishihara, 2005). This highlights its role in catalysis and the development of new synthetic pathways.

Sensing Applications

Boronic acids are increasingly utilized in sensing applications due to their ability to form complexes with diols and strong Lewis bases. This property is exploited in various sensing technologies, from homogeneous assays to heterogeneous detection, enabling applications in biological labelling, protein manipulation, and therapeutic development (Karel Lacina, P. Skládal, T. James, 2014). Furthermore, the development of fluorescent probes for detecting biological active substances, such as carbohydrates and bioactive substances, employs boronic acid's unique reactivity, demonstrating its importance in diagnostic and therapeutic contexts (S. Huang, M. Jia, Y. Xie, J. Wang, W. Xu, H. Fang, 2012).

Materials Science

In materials science, this compound contributes to the development of novel materials. For instance, its derivatives are used in the synthesis of four-coordinate boron(III) complexes, which are pivotal for optoelectronic and biomedical applications due to their luminescent properties (V. S. Sadu, Hye-Rin Bin, Do-Min Lee, Kee-In Lee, 2017). These applications underscore the versatility of boronic acids in creating materials with novel properties and functionalities.

Pharmaceutical Research

Boronic acid compounds, including this compound, have been researched for their potential as pharmaceutical agents. Their unique structural features make them suitable for developing enzyme inhibitors, boron neutron capture agents for cancer therapy, and antibody mimics for recognizing biologically important saccharides (Wen-qian Yang, Xingming Gao, B. Wang, 2003). This demonstrates the compound's potential in advancing therapeutic strategies and diagnostic tools.

Future Directions

Boronic acids, including “(4-Cyano-2,6-difluorophenyl)boronic acid”, have shown promise in various fields of medicinal chemistry . They have been used in the synthesis of several organic compounds showing significant cytostatic activity . Extending studies with boronic acids could lead to the development of new promising drugs .

properties

IUPAC Name

(4-cyano-2,6-difluorophenyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BF2NO2/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-2,12-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WABHFLPVEUGDMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1F)C#N)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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